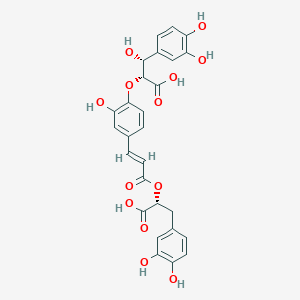![molecular formula C28H34N4O7 B1250794 (Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 249765-69-3](/img/structure/B1250794.png)
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide is an experimental drug candidate primarily investigated for its potential in treating migraines. It functions as a selective, high-affinity 5-HT1D receptor antagonist. This compound has shown promise due to its greater affinity for 5-HT1D receptors compared to 5-HT1B receptors, which is a distinguishing feature from typical migraine drugs like triptans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: This step typically involves nucleophilic substitution reactions.
Introduction of the carbamoylphenyl group: This is achieved through amide bond formation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This can occur at various functional groups, potentially altering the compound’s activity.
Reduction: This may be used to modify specific functional groups, such as reducing nitro groups to amines.
Substitution: Common in the synthesis process, particularly nucleophilic substitutions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.
Major Products
The major products formed from these reactions are typically intermediates in the synthesis of this compound or its analogs. These intermediates are crucial for further functionalization and optimization of the compound’s pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study selective receptor binding and antagonist activity.
Biology: Investigated for its effects on serotonin receptors, particularly 5-HT1D, which are implicated in migraine pathophysiology.
Medicine: Explored as a potential treatment for migraines, with studies focusing on its efficacy and safety profile.
Mecanismo De Acción
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects by selectively binding to 5-HT1D receptors, inhibiting their activity. This action prevents the release of neuropeptides that cause inflammation and pain in migraine sufferers. The compound’s high selectivity for 5-HT1D over 5-HT1B receptors reduces the risk of cardiovascular side effects commonly associated with non-selective serotonin receptor agonists .
Comparación Con Compuestos Similares
Similar Compounds
Sumatriptan: A non-selective 5-HT1B/1D receptor agonist commonly used for migraine treatment.
Rizatriptan: Another non-selective 5-HT1B/1D receptor agonist with a similar mechanism of action.
Zolmitriptan: Also a non-selective 5-HT1B/1D receptor agonist used for acute migraine relief.
Uniqueness
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide’s uniqueness lies in its high selectivity for 5-HT1D receptors, which potentially offers a better safety profile by minimizing cardiovascular side effects. This selectivity makes it a promising candidate for further development and clinical use .
Propiedades
Número CAS |
249765-69-3 |
|---|---|
Fórmula molecular |
C28H34N4O7 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide |
InChI |
InChI=1S/C24H30N4O3.C4H4O4/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29;5-3(6)1-2-4(7)8/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1 |
Clave InChI |
GYOIZJALBHBRIJ-PCBAQXHCSA-N |
SMILES isomérico |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N.C(=C\C(=O)O)\C(=O)O |
SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N.C(=CC(=O)O)C(=O)O |
Sinónimos |
PNU 142633F PNU-142633F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[2-[4-[[(E)-1-(cyclohexylamino)-2-nitroethenyl]sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1250716.png)
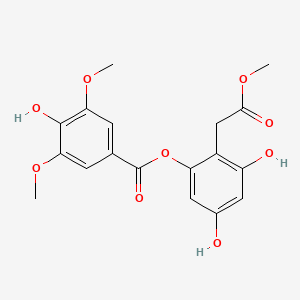

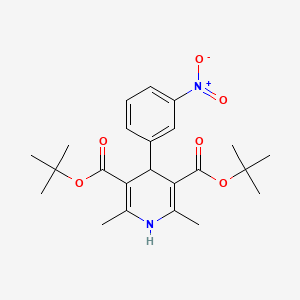
![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B1250721.png)
![Thiazolo[4,5-d]pyrimidine](/img/structure/B1250722.png)
![(1R,2R,4S,5R,7R,8S,9R,12S,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1250723.png)
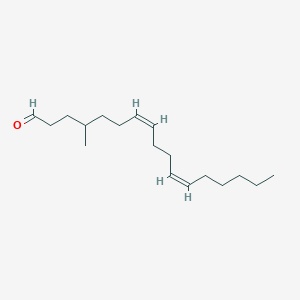
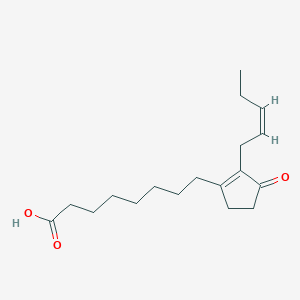
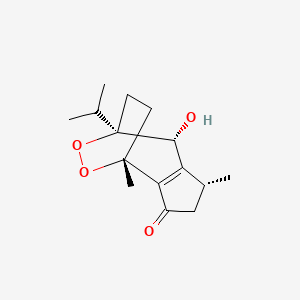
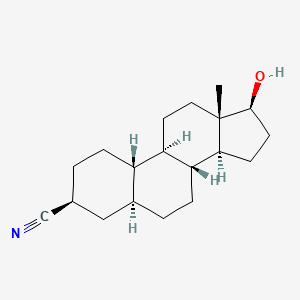
![kaempferol 3-O-[alpha-L-rhamnopyranosyl(1->2)-beta-D-glucopyranosyl]-7-O-alpha-L-rhamnopyranoside](/img/structure/B1250733.png)
